((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Description
((3r,5r,7r)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a structurally complex adamantane-based hybrid compound. Its design incorporates a rigid adamantane core fused with a 1,1-difluoro-6-azaspiro[2.5]octane moiety, which introduces sp³-hybridized nitrogen and fluorine atoms. This combination enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, making it a candidate for therapeutic applications, particularly in oncology and enzyme inhibition .
Properties
IUPAC Name |
1-adamantyl-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F2NO/c19-18(20)11-17(18)1-3-21(4-2-17)15(22)16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWZWKHMNJXRQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((3R,5R,7R)-Adamantan-1-yl)(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a novel synthetic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound features an adamantane moiety, known for its unique three-dimensional structure, which enhances its interaction with biological targets. The inclusion of a difluoro group and a spirocyclic structure contributes to its stability and lipophilicity.
Antimicrobial Activity
Recent studies have indicated that derivatives of spirocyclic compounds exhibit promising antimicrobial properties. For instance, a related compound demonstrated significant inhibitory activity against Mycobacterium tuberculosis with an IC50 value ranging from 13 to 22 μM, highlighting the potential of spirocyclic structures in antibiotic development .
Antiparasitic Activity
The compound's structural analogs have been evaluated for antiparasitic activity. A series of derivatives showed potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values as low as 1.47 μM/mL . This suggests that the difluoro and adamantane components may enhance the efficacy against parasitic infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications in the adamantane core and variations in the spirocyclic structure can significantly influence potency and selectivity against various pathogens.
| Compound Variant | Structure Features | IC50 (μM) | Biological Target |
|---|---|---|---|
| Base Compound | Adamantane + Spiro | 22 | M. tuberculosis |
| Variant A | Difluoro substitution | 1.47 | E. histolytica |
| Variant B | Modified spiro structure | 4.43 | G. intestinalis |
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several adamantane derivatives, including our compound of interest. The results indicated a strong correlation between lipophilicity and antimicrobial activity, suggesting that compounds with enhanced hydrophobic characteristics are more effective .
Evaluation of Antiparasitic Properties
Another investigation focused on the antiparasitic properties of related compounds, revealing that specific modifications led to increased selectivity and reduced cytotoxicity in mammalian cells. This is crucial for developing safe therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Derivatives
The compound’s structural uniqueness lies in its spirocyclic fluorinated azetidine ring, which distinguishes it from other adamantane derivatives. Key analogues include:
Key Observations :
- The spiro[2.5]octane ring in the target compound introduces steric hindrance and fluorine-mediated electronic effects, which are absent in pyrrolidine (10b) or oxadiazole (6a) derivatives. This enhances resistance to enzymatic degradation compared to non-fluorinated analogues .
Key Observations :
Key Observations :
- The target compound’s difluoroazaspiro group may mimic transition states in enzyme catalysis, similar to trifluoromethyl benzamide derivatives .
- 6a and 6k demonstrate that adamantane hybrids require balanced hydrophobicity and hydrogen-bonding capacity for kinase inhibition .
Physicochemical and Spectroscopic Properties
Key Observations :
- The target compound’s fluorine atoms would significantly alter its NMR and IR profiles compared to non-fluorinated analogues (e.g., absence of C-F stretches in 10b ).
- Higher hydrophobicity (LogP > 3.5) suggests superior blood-brain barrier penetration compared to 6a or 10b .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
